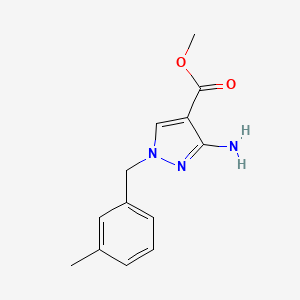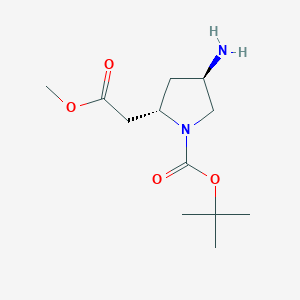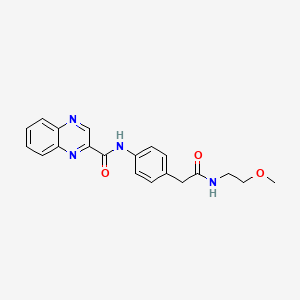
3-Bromo-1-(piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol . It is a brominated ketone that features a piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(piperidin-1-yl)propan-1-one typically involves the bromination of 1-(piperidin-1-yl)propan-1-one. This can be achieved by reacting 1-(piperidin-1-yl)propan-1-one with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(piperidin-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields 3-(piperidin-1-yl)propan-1-ol.
Oxidation: Results in carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-Bromo-1-(piperidin-1-yl)propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The piperidine ring can interact with biological receptors, potentially influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: A reduced form of 3-Bromo-1-(piperidin-1-yl)propan-1-one.
3-Piperidylpropiophenone hydrochloride: A structurally similar compound with a phenyl group instead of a bromine atom.
3-(Piperidin-1-yl)propan-1-one: The non-brominated precursor of this compound
Uniqueness
This compound is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical modifications. Its ability to undergo various chemical reactions and its structural similarity to biologically active molecules make it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-bromo-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFKORONJMTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2624358.png)
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B2624360.png)


![{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride](/img/structure/B2624363.png)
![Methyl 2-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2624365.png)
![(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2624367.png)

![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)
